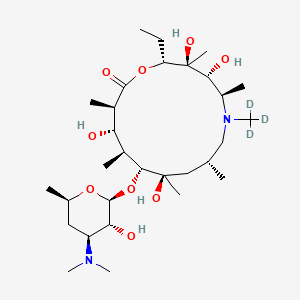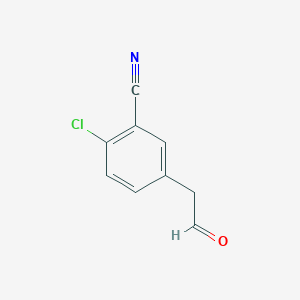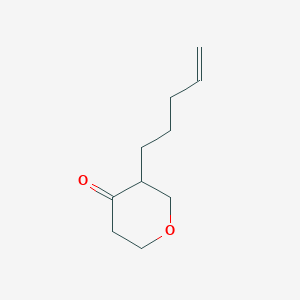
3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-pent-4-enyloxan-4-one is an organic compound that features both an oxane ring and an enone functional group. This compound is of interest due to its unique structure, which combines the reactivity of an enone with the stability of an oxane ring. The presence of a double bond in the pentenyl side chain adds to its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-pent-4-enyloxan-4-one can be achieved through various methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, starting from a pentenyl alcohol, the compound can be synthesized via an intramolecular aldol condensation reaction, followed by cyclization to form the oxane ring.
Industrial Production Methods
In an industrial setting, the production of 3-pent-4-enyloxan-4-one may involve the use of catalysts to enhance the reaction efficiency and yield. Catalysts such as Lewis acids or bases can be employed to facilitate the cyclization process. Additionally, the use of high-pressure reactors can help in achieving the desired reaction conditions more effectively.
化学反应分析
Types of Reactions
3-pent-4-enyloxan-4-one undergoes various types of chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The double bond in the enone can be reduced using hydrogenation reactions to form saturated compounds.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alcohols or alkanes.
Substitution: Halogenated or alkoxylated oxane derivatives.
科学研究应用
3-pent-4-enyloxan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving enones and oxanes.
Industry: Used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3-pent-4-enyloxan-4-one involves its interaction with various molecular targets. The enone group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function. The oxane ring provides stability to the molecule, allowing it to persist in biological environments.
相似化合物的比较
Similar Compounds
3-pent-4-enyloxan-2-one: Similar structure but with the enone group at a different position.
3-pent-4-enyloxan-4-ol: Contains a hydroxyl group instead of a ketone.
3-pent-4-enyloxan-4-amine: Contains an amine group instead of a ketone.
Uniqueness
3-pent-4-enyloxan-4-one is unique due to the specific positioning of the enone group, which influences its reactivity and stability. The combination of an oxane ring with an enone group provides a balance between reactivity and stability, making it a valuable compound in various applications.
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
3-pent-4-enyloxan-4-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-9-8-12-7-6-10(9)11/h2,9H,1,3-8H2 |
InChI 键 |
PTRVRSOPDLQSKF-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCC1COCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


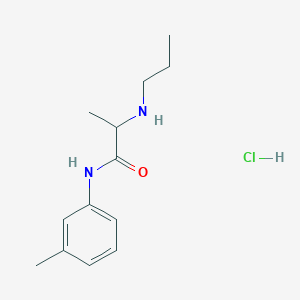
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)

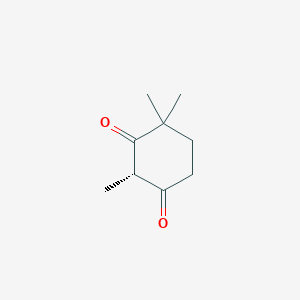

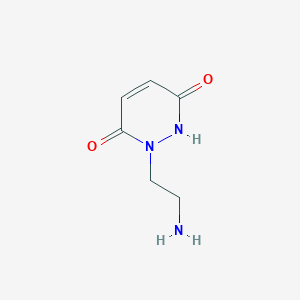
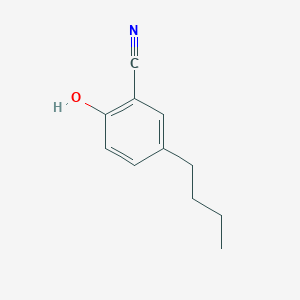
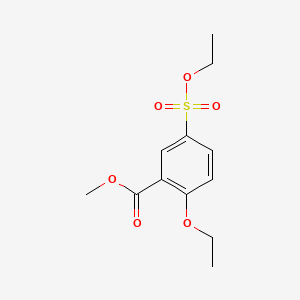
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
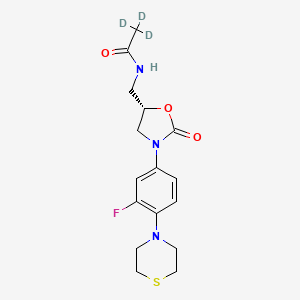
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

